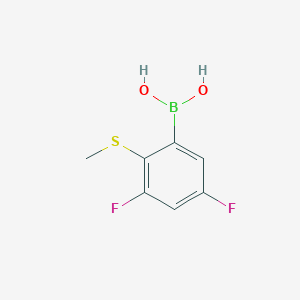

3,5-Difluoro-2-methylsulfanylphenylboronic acid

Description

Contextual Role of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids are organoboron compounds that have become indispensable tools in modern organic synthesis. nih.gov Their stability, low toxicity, and ease of handling make them highly versatile intermediates for a wide range of chemical transformations. nih.gov The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. nih.govresearchgate.net This reaction is fundamental to the synthesis of biaryls, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Beyond C-C bond formation, the utility of arylboronic acids extends to the construction of carbon-heteroatom bonds, including C-N and C-O linkages. nih.gov Their diverse reactivity allows for transformations such as hydroxylation, amination, and halogenation, often under metal-free conditions. nih.gov The boronic acid functional group can also serve as a mild Lewis acid catalyst and is used in the design of sensors and stimuli-responsive materials. researchgate.netnih.gov This broad utility has cemented arylboronic acids as foundational building blocks in both academic research and industrial-scale chemical synthesis. nih.govorganic-chemistry.org

Significance of Fluorine and Sulfur Substituents in Arylboronic Acid Design and Reactivity

The strategic placement of fluorine and sulfur-containing groups on an arylboronic acid can profoundly influence its chemical and biological properties. These substituents are not merely passive additions; they actively modulate the molecule's behavior.

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. The high electronegativity and small size of the fluorine atom can lead to significant changes in a molecule's properties. For instance, fluorine substitution can block sites of metabolic degradation, thereby increasing the metabolic stability and bioavailability of a drug. Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which in turn affects a molecule's solubility and binding affinity to biological targets. nih.gov The introduction of fluorine can also influence molecular conformation and lipophilicity, key parameters in drug design and optimization. nih.govacs.org

The methylsulfanyl group (a thioether) is another functionally significant substituent in medicinal chemistry and organic synthesis. Sulfur's ability to exist in various oxidation states and its capacity to form bonds with a range of atoms make it a versatile component in drug design. Thioethers can participate in hydrogen bonding and other non-covalent interactions, influencing a molecule's binding to enzyme active sites. The presence of a sulfur atom can also impact a compound's polarity, solubility, and electronic properties. In the context of arylboronic acids, an ortho-methylsulfanyl group can play a crucial role in directing reactivity, potentially through coordination with a metal catalyst during cross-coupling reactions. elsevierpure.com

Current Research Landscape and Gaps for 3,5-Difluoro-2-methylsulfanylphenylboronic Acid

Despite the well-established importance of its constituent functional groups, a review of the scientific literature reveals a significant gap in the dedicated study of this compound. There is a notable absence of published research detailing its specific synthesis, characterization, or application in synthetic methodologies.

The structure of this compound is notable for its unique combination of features:

An accessible boronic acid group for participation in cross-coupling reactions.

Two fluorine atoms positioned meta to the boronic acid, which are expected to strongly influence the electronic properties of the aromatic ring.

An ortho-methylsulfanyl group , which introduces steric hindrance around the boronic acid and the potential for catalyst coordination.

This specific arrangement suggests that this compound could serve as a valuable building block for creating complex, highly functionalized molecules, particularly in the fields of pharmaceutical and materials science. The steric hindrance introduced by the ortho-substituent may present challenges in typical Suzuki-Miyaura couplings but could also enable unique selectivity or reactivity with specialized catalyst systems designed for hindered substrates.

The lack of available data on its synthesis, reactivity, and physicochemical properties represents a clear research opportunity. Future investigations could focus on developing efficient synthetic routes to this compound and exploring its performance in various cross-coupling reactions. Characterizing its utility would fill a void in the chemical literature and potentially provide chemists with a new and valuable tool for constructing novel molecular architectures.

Compound Properties and Structural Comparison

The following tables provide the calculated chemical properties for this compound and a comparison with related, documented arylboronic acids.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BF₂O₂S |

| Molecular Weight | 204.01 g/mol |

| Appearance | Predicted: Solid |

| CAS Number | Not found in available literature |

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | Aromatic ring with B(OH)₂, two F atoms, and one SCH₃ group | Ortho-steric hindrance, multiple electron-withdrawing/donating groups |

| 3,5-Difluorophenylboronic acid | Aromatic ring with B(OH)₂ and two F atoms | Symmetrical, electron-deficient ring sigmaaldrich.compharmaffiliates.com |

| (3,5-Difluoro-2-methoxyphenyl)boronic acid | Aromatic ring with B(OH)₂, two F atoms, and one OCH₃ group | Ortho-methoxy group provides different steric/electronic profile fishersci.com |

| 3,5-Difluoro-4-methylphenylboronic acid | Aromatic ring with B(OH)₂, two F atoms, and one CH₃ group | Methyl group at para position alters electronics google.com |

Properties

IUPAC Name |

(3,5-difluoro-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2S/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTISFXJQWGBLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1SC)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Innovations for 3,5 Difluoro 2 Methylsulfanylphenylboronic Acid

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 3,5-difluoro-2-methylsulfanylphenylboronic acid primarily involves the disconnection of the carbon-boron bond. This approach identifies a key aryl intermediate that can be converted to the target boronic acid. The most logical precursor is an activated derivative of 1,3-difluoro-2-methylsulfanylbenzene.

The primary retrosynthetic disconnection is shown below:

Figure 1: Retrosynthetic pathway for this compound.

This analysis leads to two main strategic precursors:

1,3-Difluoro-2-methylsulfanylbenzene: This precursor is suitable for methods involving direct C-H activation/borylation or directed ortho-metalation, where one of the C-H bonds adjacent to the existing functional groups is converted into a C-B bond.

1-Halo-3,5-difluoro-2-methylsulfanylbenzene (e.g., 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene): This precursor is ideal for conventional methods such as halogen-metal exchange followed by borylation or palladium-catalyzed cross-coupling reactions.

The choice of precursor dictates the synthetic strategy. The synthesis of 1,3-difluoro-2-methylsulfanylbenzene itself would likely start from 1,3-difluorobenzene, involving a sulfenylation step. The halogenated precursor would require an additional regioselective halogenation step.

Conventional Boronylation Approaches for this compound Synthesis

Conventional methods for introducing a boronic acid group onto an aromatic ring are well-established and rely on the generation of an organometallic intermediate or a transition-metal-catalyzed process.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org The strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.org

In the context of synthesizing this compound, the methylsulfanyl (-SMe) group can act as a DMG, directing lithiation to the C6 position of the 1,3-difluoro-2-methylsulfanylbenzene precursor. The electron-withdrawing fluorine atoms increase the kinetic acidity of the ring protons, potentially facilitating the metalation.

The proposed reaction proceeds in two main steps:

Directed ortho-Lithiation: 1,3-difluoro-2-methylsulfanylbenzene is treated with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). The base abstracts a proton from the position ortho to the methylsulfanyl group.

Borylation and Hydrolysis: The resulting aryllithium intermediate is quenched with a boron electrophile, typically a boronic ester like triisopropyl borate (B1201080) [B(OiPr)₃]. Subsequent acidic hydrolysis of the boronic ester yields the final this compound.

| Step | Reagents and Conditions | Purpose |

| Precursor | 1,3-Difluoro-2-methylsulfanylbenzene | Starting material |

| Metalation | n-BuLi or LDA, THF, -78 °C | Regioselective deprotonation ortho to the -SMe group |

| Borylation | Triisopropyl borate (B(OiPr)₃) | Introduction of the boron moiety |

| Hydrolysis | Aqueous acid (e.g., HCl) | Conversion of the boronic ester to the boronic acid |

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a versatile and widely used method for synthesizing arylboronic acids from aryl halides. nih.govresearchgate.net This approach offers excellent functional group tolerance. nih.gov

For the synthesis of this compound, this method would start with a halogenated precursor, such as 1-bromo-3,5-difluoro-2-methylsulfanylbenzene. The reaction involves the coupling of the aryl bromide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂Pin₂), in the presence of a palladium catalyst and a base.

Key components of the Miyaura borylation reaction include:

Substrate: 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene

Boron Source: Bis(pinacolato)diboron (B₂Pin₂) is a common reagent, though others like tetrahydroxydiboron (B82485) can also be used. researchgate.net

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., XPhos).

Base: A mild base such as potassium acetate (B1210297) (KOAc) is typically used to facilitate the catalytic cycle.

Solvent: Anhydrous aprotic solvents like dioxane or toluene (B28343) are common.

The reaction produces the pinacol (B44631) ester of the target boronic acid, which is then hydrolyzed to afford the final product.

| Component | Example | Function |

| Substrate | 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene | Aryl electrophile |

| Boron Reagent | Bis(pinacolato)diboron (B₂Pin₂) | Source of the boryl group |

| Catalyst | Pd(OAc)₂ / XPhos | Catalyzes the C-B bond formation |

| Base | Potassium Acetate (KOAc) | Promotes transmetalation |

| Solvent | Dioxane | Reaction medium |

This classic method involves a two-step sequence: halogen-metal exchange followed by reaction with a boron electrophile. It is particularly effective for aryl bromides and iodides. A similar strategy has been successfully employed in the synthesis of related compounds like 3,5-difluoro-4-methylphenylboronic acid. google.com

Using an Organolithium Reagent:

Halogen-Metal Exchange: 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is treated with an alkyllithium reagent, such as n-butyllithium or sec-butyllithium, at very low temperatures (typically -78 °C) in an ethereal solvent. This rapidly exchanges the bromine atom for lithium, forming the corresponding aryllithium species.

Borylation: The highly reactive aryllithium intermediate is then trapped with triisopropyl borate.

Hydrolysis: An acidic workup hydrolyzes the resulting boronic ester to yield this compound.

Using a Grignard Reagent: The formation of a Grignard reagent is an alternative to the organolithium pathway. 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene would be reacted with magnesium turnings in a solvent like THF to form the arylmagnesium bromide. This Grignard reagent can then be reacted with triisopropyl borate, followed by hydrolysis, to give the target compound. The Grignard route is often preferred for its better functional group tolerance compared to the more basic organolithium reagents.

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of more sustainable and atom-economical methods. C-H borylation represents a significant advancement in this area, as it avoids the need for pre-functionalized starting materials like aryl halides.

Direct C-H borylation involves the catalytic conversion of a C-H bond into a C-B bond, typically using transition-metal catalysts. researchgate.net Iridium-based catalysts are particularly effective for the borylation of arenes and heteroarenes. researchgate.net

For the synthesis of this compound, this strategy would utilize 1,3-difluoro-2-methylsulfanylbenzene as the starting material. The key challenge in this approach is controlling the regioselectivity. The substitution pattern of the precursor presents multiple C-H bonds available for borylation. The directing effects of the methylsulfanyl and fluoro groups would influence the final site of borylation. Steric hindrance often directs the borylation to the least hindered C-H bond.

A typical reaction setup would involve:

Substrate: 1,3-Difluoro-2-methylsulfanylbenzene

Catalyst: An iridium complex, such as [Ir(COD)OMe]₂, paired with a bipyridine ligand (e.g., dtbpy).

Boron Source: Bis(pinacolato)diboron (B₂Pin₂).

Solvent: Often run neat or in a hydrocarbon solvent like hexane.

This method is highly atom-economical as it avoids the use of halogenated precursors and stoichiometric metallic reagents. However, achieving high regioselectivity for the desired C6 borylation might require careful optimization of the catalyst, ligand, and reaction conditions.

Flow Chemistry and Continuous Synthesis Protocols

The synthesis of functionalized phenylboronic acids often involves multi-step sequences that can be adapted to continuous flow processes. A hypothetical flow chemistry setup for the synthesis of this compound could offer significant advantages over traditional batch methods, including improved safety, higher yields, and greater consistency.

A potential continuous synthesis protocol could involve the following key transformations, each performed in a dedicated module of a flow reactor system:

Directed Ortho-Metalation: The synthesis would likely commence with a directed ortho-metalation of 1,3-difluoro-2-methylsulfanylbenzene. In a flow system, a solution of the starting material and a strong base, such as n-butyllithium, would be precisely mixed in a microreactor at a controlled low temperature to generate the lithiated intermediate. The rapid heat and mass transfer in microreactors would allow for excellent control over this highly exothermic and fast reaction, minimizing side-product formation.

Borylation: The resulting aryllithium species would then be immediately introduced into a second flow module where it would react with a borate ester, typically triisopropyl borate. The short residence time in the flow reactor would be crucial to quench the reactive intermediate quickly and efficiently, maximizing the yield of the desired boronate ester.

Hydrolysis: The final step would involve the acidic hydrolysis of the boronate ester to yield this compound. This could be achieved by introducing an aqueous acid stream into the flow system, followed by an in-line liquid-liquid extraction module for initial purification.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis

| Parameter | Module 1: Lithiation | Module 2: Borylation | Module 3: Hydrolysis & Extraction |

| Reactants | 1,3-difluoro-2-methylsulfanylbenzene, n-BuLi | Aryllithium intermediate, Triisopropyl borate | Boronate ester, Aqueous HCl |

| Solvent | Anhydrous THF | Anhydrous THF | THF/Water |

| Temperature | -78 °C | -78 °C to 0 °C | Room Temperature |

| Residence Time | < 1 second | 1 - 5 minutes | 5 - 10 minutes |

| Reactor Type | Micro-mixer | Packed-bed or Coil Reactor | Liquid-Liquid Separator |

This proposed flow-based approach would enable a telescoped synthesis, where multiple reaction steps are performed sequentially without the need for isolation of intermediates, thereby streamlining the production process.

Chemoenzymatic or Biocatalytic Approaches

The application of chemoenzymatic or biocatalytic methods for the synthesis of organoboronic acids is a developing field. While specific enzymes for the direct synthesis of this compound have not been reported, one could envision a biocatalytic approach for the enantioselective synthesis of related chiral boronic esters.

For instance, a lipase (B570770) could be employed for the kinetic resolution of a racemic boronate ester precursor, yielding an enantioenriched product. This would be particularly valuable if the target application of the boronic acid requires a specific stereoisomer.

Table 2: Potential Biocatalytic Transformations

| Transformation | Enzyme Class | Substrate | Product |

| Kinetic Resolution | Lipase | Racemic boronate ester | Enantioenriched boronate ester |

| Asymmetric Oxidation | Monooxygenase | Aryl sulfide (B99878) precursor | Chiral sulfoxide (B87167) boronic acid |

Further research and enzyme engineering would be necessary to develop a biocatalyst with the desired activity and selectivity for substrates relevant to this compound.

Purification and Isolation Methodologies for Research Purity

Achieving high purity is critical for the application of this compound in research, particularly in sensitive applications like cross-coupling reactions. A multi-step purification strategy is typically employed to remove impurities such as boronic acid anhydrides (boroxines) and inorganic salts.

Extraction: The initial workup of the reaction mixture would involve extraction with an organic solvent. The pH of the aqueous phase is a critical parameter; maintaining a slightly acidic pH can help to minimize the formation of boroxines.

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. A suitable solvent system would need to be identified through solubility studies. A common approach for boronic acids is to use a mixed solvent system, such as an ether/hexane or ethyl acetate/hexane mixture, to induce crystallization.

Chromatography: For achieving very high purity (>99%), column chromatography may be necessary. Silica (B1680970) gel is a common stationary phase, but its acidity can sometimes lead to degradation of the boronic acid. In such cases, using a deactivated silica gel or an alternative stationary phase like alumina (B75360) may be beneficial. The choice of eluent would be optimized to achieve good separation of the desired product from any remaining impurities.

Table 3: Purification Strategy for Research-Grade Purity

| Step | Technique | Key Parameters | Expected Outcome |

| 1 | Liquid-Liquid Extraction | pH control (acidic), choice of organic solvent | Removal of inorganic salts and water-soluble impurities |

| 2 | Recrystallization | Solvent system screening, controlled cooling | Significant increase in purity, removal of soluble impurities |

| 3 | Column Chromatography | Stationary phase (e.g., silica gel), eluent gradient | Removal of closely related organic impurities, achieving >99% purity |

The final isolated product should be thoroughly characterized by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity. Proper storage under inert and anhydrous conditions is also crucial to prevent degradation.

Mechanistic Investigations of 3,5 Difluoro 2 Methylsulfanylphenylboronic Acid Reactivity

Reaction Pathway Elucidation in Boronic Acid Transformations

Arylboronic acids are exceptionally versatile building blocks in organic synthesis, renowned for their participation in a wide array of cross-coupling reactions. nih.gov The reaction pathways of 3,5-difluoro-2-methylsulfanylphenylboronic acid are generally consistent with those of other substituted phenylboronic acids, though with modifications to reaction kinetics and selectivity imposed by its specific functional groups.

Key transformations involving this boronic acid include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of C-C bond formation, linking the aryl group of the boronic acid with an organic halide or triflate. tcichemicals.com The catalytic cycle involves three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the aryl group from the boron to the palladium center, and reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov For this compound, the transmetalation step is of particular mechanistic interest due to the electronic and steric properties of the substituents. acs.orgnih.gov

Ipso-Functionalization: The carbon-boron bond can be cleaved and replaced by other functional groups. This includes transition-metal-free processes such as oxidation to phenols (hydroxylation) using reagents like hydrogen peroxide or Oxone®, and halogenation using electrophilic halogenating agents. nih.gov Nitration can also be achieved, converting the boronic acid directly into a nitroarene. nih.gov These reactions likely proceed via an electrophilic substitution pathway at the carbon atom bearing the boronic acid group.

Rhodium-Catalyzed Arylation: In addition to palladium, other transition metals can catalyze reactions of arylboronic acids. For example, rhodium(III) catalysts can facilitate the arylation of activated alkenes, such as dimethyl itaconate, providing a direct route to substituted benzylidenesuccinates. researchgate.net

The specific pathway taken in any given transformation is highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent. researchgate.netnih.gov Mechanistic studies often employ kinetic analysis, isotopic labeling, and computational modeling to elucidate the elementary steps and identify rate-determining transition states. mdpi.com

Role of Fluorine and Methylsulfanyl Groups on Reactivity and Selectivity

The reactivity of this compound is profoundly influenced by the combined electronic, steric, and stereoelectronic effects of its substituents.

The electronic nature of the substituents on the phenyl ring dictates the Lewis acidity of the boron center and the nucleophilicity of the aryl group. researchgate.net Fluorine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (σI). nih.gov It also has a weaker, opposing electron-donating mesomeric (resonance) effect (σR). nih.gov When positioned meta to the boronic acid, as in this molecule, the inductive effect is dominant, significantly increasing the electron deficiency of the aromatic ring and the Lewis acidity of the boronic acid group. nih.govmdpi.com

The methylsulfanyl (-SMe) group has a more complex electronic profile. It is generally considered a weak π-donor through resonance but is also inductively withdrawing. The cumulative effect of two meta-fluorine atoms and an ortho-methylsulfanyl group renders the boronic acid a strong Lewis acid. nih.govacs.org This enhanced acidity facilitates the formation of the tetracoordinate boronate species [ArB(OH)₃]⁻ in the presence of a base, which is often the active nucleophile in transmetalation steps of cross-coupling reactions. nih.govacs.org

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Nature of Effect |

|---|---|---|---|

| -F | +0.34 | +0.06 | Strong Inductive Withdrawing, Weak Resonance Donating |

| -SMe | +0.15 | 0.00 | Inductive Withdrawing, Weak Resonance Donating |

Data illustrating the electronic influence of fluorine and methylsulfanyl substituents. Hammett constants quantify the electron-donating or -withdrawing properties of substituents on an aromatic ring.

The placement of the methylsulfanyl group at the ortho position introduces significant steric hindrance around the boronic acid functionality. researchgate.netrsc.org This "ortho effect" can force the B(OH)₂ group to twist out of the plane of the phenyl ring. wikipedia.org Such a conformational change can disrupt the π-conjugation between the boron atom's empty p-orbital and the aromatic system, which in turn can alter the compound's electronic properties and reactivity. wikipedia.org

Stereoelectronic effects involve the influence of orbital interactions on the conformation and reactivity of a molecule. nih.gov The "gauche effect" is a well-documented phenomenon, particularly for 1,2-difluoroethane, where the gauche conformer is counterintuitively more stable than the anti conformer. nih.gov This stability is attributed to stabilizing hyperconjugative interactions, often involving the donation of electron density from a σC-H bonding orbital into an adjacent σ*C-F antibonding orbital. nih.govnih.gov

In this compound, the relevant arrangement is F-C-C-S within the rigid aromatic ring. While acyclic conformational changes are not possible, the potential for through-bond or through-space orbital interactions between the fluorine and sulfur atoms exists. Theoretical and computational studies on related systems suggest that interactions between the diffuse orbitals of sulfur and the polarized C-F bond could occur. nih.gov These interactions, a form of fluorine-sulfur gauche effect, could subtly influence the electron distribution within the molecule and the preferred orientation of the methyl group on the sulfur atom. Such stereoelectronic interactions can impact the stability of reaction intermediates and transition states, thereby affecting reaction rates and product distributions. researchgate.netresearchgate.net

Boron-Oxygen Bond Dynamics and Ligand Exchange Processes

The boron-oxygen (B-O) bond is central to the chemistry of boronic acids. In the trigonal planar sp² hybridized state, the B-O bond is relatively short (typically 1.35–1.38 Å) and strong, possessing partial double-bond character due to pπ-pπ donation from oxygen lone pairs into the vacant p-orbital of boron. acs.orgnih.govnih.gov Upon coordination with a Lewis base (like OH⁻ or a diol), the boron center rehybridizes to a tetrahedral sp³ state, and the B-O bonds lengthen and weaken. nih.gov

This dynamic nature of the B-O bond is fundamental to ligand exchange processes, which are ubiquitous in boronic acid reactions. bohrium.com For example, the equilibrium between the free boronic acid and its boronate ester or the catalytically active tetracoordinate boronate is a critical ligand exchange process. acs.orgresearchgate.net The rate of these exchanges is influenced by the Lewis acidity of the boron atom; the highly electron-deficient boron center in this compound is expected to undergo rapid ligand exchange. However, the steric hindrance from the ortho-methylsulfanyl group may kinetically retard the approach of incoming ligands, creating a balance between electronic activation and steric deactivation. researchgate.net

Transition State Analysis in Key Reactions Involving this compound

Computational and experimental studies provide insight into the transition states of key reactions involving arylboronic acids. In the Suzuki-Miyaura coupling, the transmetalation step is frequently the rate-determining step and its transition state has been extensively studied. nih.govresearchgate.net This step involves the transfer of the aryl group from the tetracoordinate boronate to the Pd(II) center. nih.gov

For this compound, the transition state is influenced by its unique substituents in several ways:

Electronic Factors: The strong electron-withdrawing nature of the fluoro and methylsulfanyl groups makes the aryl ring less nucleophilic, which could potentially slow the transfer to the electropositive palladium center. mdpi.com Conversely, the enhanced Lewis acidity promotes the formation of the more nucleophilic boronate anion, which can accelerate the reaction. nih.gov

Steric Factors: The ortho-methylsulfanyl group increases the steric bulk of the transferring group. This leads to greater steric repulsion with the ligands on the palladium complex in the transition state, thereby increasing the activation energy for transmetalation compared to an un-substituted or meta/para-substituted analogue. nih.govresearchgate.net

| Suzuki-Miyaura Step | Influence of -F Groups (meta) | Influence of -SMe Group (ortho) | Combined Effect on Activation Energy (Ea) |

|---|---|---|---|

| Oxidative Addition | No direct effect | No direct effect | Unaffected |

| Transmetalation | Increases Lewis acidity, promoting boronate formation (lowers Ea) | Increases steric hindrance (raises Ea); Inductive withdrawal (raises Ea) | Competing effects; likely increases Ea overall |

| Reductive Elimination | Electron-withdrawing groups can accelerate this step (lowers Ea) | Steric bulk can accelerate this step by promoting C-C bond formation (lowers Ea) | Likely lowers Ea |

A qualitative analysis of the expected influence of the substituents on the activation energies of the elementary steps in the Suzuki-Miyaura cross-coupling reaction.

Solvent Effects and Reaction Medium Influence on Reactivity

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no specific studies published that detail the mechanistic investigations into the solvent effects and reaction medium influence on the reactivity of this compound. While the reactivity of boronic acids in general, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is known to be significantly influenced by the choice of solvent, specific research pertaining to this particular compound is not available.

The influence of a solvent in such reactions is multifaceted, affecting:

The solubility of reactants, catalysts, and intermediates.

The rate of transmetalation.

The rate of reductive elimination.

The stability of the catalyst.

The equilibrium of the boronic acid, which can exist in various forms (e.g., monomer, trimeric anhydride).

Typically, Suzuki-Miyaura reactions are carried out in a variety of solvents, including polar aprotic solvents (like DMF, dioxane, and THF), protic solvents (like alcohols and water), and nonpolar solvents (like toluene). Often, a mixture of solvents, such as dioxane/water, is employed to balance the solubility of the organic and inorganic reaction components. The choice of solvent can dramatically impact reaction yield and kinetics. For instance, the presence of water can be beneficial, often accelerating the reaction, but can also lead to competitive protodeboronation.

However, without dedicated studies on this compound, it is not possible to provide specific data tables or detailed research findings on how different solvents modulate its reactivity. The electronic effects of the two fluoro substituents and the methylsulfanyl group would undoubtedly play a role in its reactivity profile, but how these effects are modulated by different solvent environments has not been experimentally determined or reported in the available literature.

Therefore, a detailed discussion, including data tables and specific research findings on the solvent effects on the reactivity of this compound, cannot be provided at this time.

Applications of 3,5 Difluoro 2 Methylsulfanylphenylboronic Acid in Advanced Organic Synthesis

Utility in Cross-Coupling Reactions

The carbon-boron bond of 3,5-difluoro-2-methylsulfanylphenylboronic acid is highly amenable to transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling Enhancements and Scope

The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon bonds, typically coupling an organoboron compound with an organohalide in the presence of a palladium catalyst. mdpi.comnih.gov this compound serves as an excellent coupling partner in these reactions for the synthesis of complex biaryl compounds. researchgate.net

The electronic properties of this reagent play a crucial role in its reactivity. The two fluorine atoms are strongly electron-withdrawing, which can influence the transmetalation step of the catalytic cycle. researchgate.net This electronic deficit can enhance the rate of reaction with electron-rich aryl halides. The reaction tolerates a wide array of functional groups on the coupling partner, including esters, ketones, and nitro groups. researchgate.net Palladium complexes, often with specialized phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or SPhos, are typically employed to achieve high yields and catalytic turnover. researchgate.net

The general protocol involves the reaction of the boronic acid with an aryl halide (chloride, bromide, or iodide) or triflate, a base (such as K₂CO₃ or K₃PO₄), and a palladium catalyst in a suitable solvent system, often a mixture of an organic solvent and water. mdpi.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Arylboronic Acids This table presents generalized data for Suzuki-Miyaura reactions involving substituted arylboronic acids and various aryl halides, illustrating typical conditions and outcomes.

| Coupling Partner (Ar-X) | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoacetophenone | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | >95 |

| 4-Chloroanisole | PdCl₂(dppf) (3%) | dppf | K₂CO₃ | Dioxane/H₂O | 110 | 85-95 |

| 1-Iodonaphthalene | Pd(PPh₃)₄ (3%) | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | >90 |

| 2-Bromopyridine | NiCl₂(diphosphine) (5%) | Diphosphine | K₃PO₄ | Toluene | 80-100 | 80-92 |

Extension to Other Metal-Catalyzed Cross-Coupling Protocols

Beyond palladium-catalyzed C-C bond formation, the utility of this compound extends to other important cross-coupling reactions, notably the copper-catalyzed Chan-Lam coupling for C-O and C-N bond formation. organic-chemistry.orgwikipedia.org This reaction provides a powerful alternative to the Buchwald-Hartwig amination for synthesizing aryl ethers and aryl amines. wikipedia.org

In a typical Chan-Lam reaction, the arylboronic acid is coupled with an alcohol (R-OH) or an amine (R₂-NH) using a copper catalyst, such as copper(II) acetate (B1210297), often in the presence of a base like pyridine (B92270) or triethylamine. organic-chemistry.orgnih.gov A key advantage of this method is that it can often be performed at room temperature and is tolerant of air and moisture, making it highly practical. organic-chemistry.org The reaction proceeds through a proposed copper(III) intermediate, which undergoes reductive elimination to form the desired product. wikipedia.org The use of this compound in this context allows for the direct installation of the sterically hindered and electronically distinct 3,5-difluoro-2-(methylthio)phenyl moiety onto a wide range of substrates, including phenols, anilines, amides, and carbamates. st-andrews.ac.uk

Table 2: General Scope of Chan-Lam Coupling with Arylboronic Acids This table illustrates the versatility of the Chan-Lam coupling for forming C-N and C-O bonds with various nucleophiles.

| Nucleophile | Catalyst | Base | Solvent | Conditions | Product Type |

| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Air, RT, 24-72h | Diaryl amine |

| Benzyl (B1604629) alcohol | Cu(OAc)₂ | Et₃N | Toluene | Air, RT, 48h | Aryl benzyl ether |

| Imidazole | CuI | K₂CO₃ | DMF | 100 °C, 12h | N-Aryl imidazole |

| Phenol | Cu(OAc)₂ | 4-DMAP | CH₃CN | Air, RT, 24h | Diaryl ether |

Photoredox and Electrocatalytic Cross-Coupling Strategies

Recent advances in synthetic methodology have introduced photoredox and electrocatalytic strategies to drive cross-coupling reactions under exceptionally mild conditions. These methods often utilize nickel catalysts and avoid the need for strong bases or high temperatures. chinesechemsoc.orgresearchgate.net Arylboronic acids, including functionalized derivatives like this compound, are suitable substrates for these modern transformations. chinesechemsoc.org

In photoredox catalysis, a photocatalyst absorbs visible light to initiate a single-electron transfer (SET) process, generating radical intermediates that participate in the cross-coupling cycle. rsc.org Similarly, electrochemistry uses an electric current to generate the reactive low-valent metal species (e.g., Ni(0)) needed for the catalytic cycle, providing precise control over the reaction's redox potential. rsc.org These techniques are particularly useful for coupling arylboronic acids with non-traditional partners, such as alkyl halides, through reductive cross-coupling mechanisms. The electron-deficient nature of the 3,5-difluoro-2-methylsulfanylphenyl ring makes it a potentially excellent partner in these reductive coupling schemes.

Functionalization and Derivatization Strategies Utilizing the Boronic Acid Moiety

The boronic acid group is not only a handle for cross-coupling but also a functional group that can be chemically modified to activate the molecule or be replaced entirely.

Esterification and Anhydride Formation for Activation

Arylboronic acids are frequently converted into boronate esters to enhance their stability, improve their solubility in organic solvents, and modulate their reactivity. nih.gov This transformation is typically achieved by a condensation reaction with a diol, most commonly pinacol (B44631), to form the corresponding pinacol boronate ester. The reaction is often carried out by heating the boronic acid and pinacol in a solvent like toluene or THF with azeotropic removal of water.

This esterification serves as a protecting group strategy, rendering the boron moiety less susceptible to protodeboronation and other side reactions. organic-chemistry.org The resulting boronate esters, such as the pinacol ester of this compound, are often crystalline, bench-stable solids that are easier to purify and handle than the free boronic acids and are highly competent in Suzuki-Miyaura and other cross-coupling reactions. nih.gov

ipso-Substitution Reactions

The C–B bond of arylboronic acids can be cleaved and replaced with various other functional groups in a process known as ipso-substitution. nih.gov These reactions are highly valuable as they are often regioselective and can proceed under metal-free conditions. nih.gov

Two common ipso-substitution reactions are hydroxylation and halogenation.

Ipso-Hydroxylation : The boronic acid group can be replaced by a hydroxyl group (–OH) to form a phenol. This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide (H₂O₂), Oxone®, or sodium perborate, often in an aqueous or alcoholic solvent. rsc.orgresearchgate.netnih.govscispace.com This method provides a direct route to 3,5-difluoro-2-methylsulfanylphenol from the corresponding boronic acid.

Ipso-Halogenation : The boronic acid can be replaced with a halogen (–F, –Cl, –Br, –I). acs.org This is accomplished using electrophilic halogenating agents. For example, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used to install chlorine, bromine, and iodine, respectively. nih.govacs.org These reactions provide a clean and site-specific method for synthesizing the corresponding aryl halides. acs.org

Table 3: Common Reagents for ipso-Substitution of Arylboronic Acids This table summarizes typical reagents and conditions for the conversion of the boronic acid moiety into other functional groups.

| Transformation | Reagent(s) | Solvent | Conditions | Product |

| Hydroxylation | H₂O₂ / NaOH | THF/H₂O | 0 °C to RT | Phenol |

| Hydroxylation | Sodium Perborate | H₂O | RT | Phenol |

| Bromination | NBS / H₂O | Acetonitrile | RT | Aryl Bromide |

| Chlorination | NCS / NaCl | H₂O | 50 °C | Aryl Chloride |

| Iodination | NIS / H₂O | Acetonitrile | RT | Aryl Iodide |

Multi-Component Reactions (MCRs) and Cascade Processes Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for the rapid construction of complex molecular architectures. Arylboronic acids are valuable components in various MCRs, most notably in the Petasis and Suzuki-Miyaura reactions.

The participation of this compound in MCRs would enable the direct incorporation of the 3,5-difluoro-2-methylsulfanylphenyl moiety into diverse molecular scaffolds. For example, in a Petasis-type reaction with an amine and a glyoxylic acid derivative, it could lead to the formation of α-amino acids bearing this specific aryl group.

Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations, can also be initiated by reactions involving boronic acids. A Suzuki-Miyaura coupling, for instance, could be the first step in a cascade process, where the newly formed biaryl product undergoes subsequent cyclization or rearrangement. The unique electronic and steric properties of this compound would be expected to influence the course and outcome of such cascade sequences.

Regioselective and Stereoselective Transformations Initiated by this compound

The control of regioselectivity and stereoselectivity is a cornerstone of modern organic synthesis. The substitution pattern on this compound can play a crucial role in directing the outcome of various chemical transformations.

In palladium-catalyzed cross-coupling reactions, the ortho-methylsulfanyl group could act as a directing group, influencing the regioselectivity of further functionalization on the aromatic ring or on the coupling partner. This directing effect could be exploited in C-H activation and functionalization reactions, enabling the synthesis of highly substituted and complex aromatic systems.

In stereoselective synthesis, chiral ligands are often employed in conjunction with metal catalysts to induce enantioselectivity. The steric and electronic properties of this compound could influence the binding to a chiral catalyst, thereby affecting the stereochemical outcome of reactions such as asymmetric Suzuki-Miyaura couplings or rhodium-catalyzed conjugate additions.

Table 2: Potential Regio- and Stereoselective Reactions

| Reaction Type | Reactants | Catalyst/Ligand | Potential Outcome |

|---|---|---|---|

| Directed C-H Arylation | This compound, Aryl Halide | Pd(OAc)₂, Directing Group Ligand | Regioselective C-H functionalization |

This table illustrates potential applications and does not represent experimentally verified results for this compound.

Role in Catalyst Design and Ligand Development

Arylboronic acids are not only substrates in catalytic reactions but can also be incorporated into the structure of ligands and catalysts. The boronic acid moiety can serve as an anchoring group to immobilize a catalyst on a solid support or to create self-assembling catalytic systems.

The 3,5-difluoro-2-methylsulfanylphenyl group could be integrated into the backbone of a phosphine ligand, for example. The fluorine and methylsulfanyl substituents would electronically and sterically tune the properties of the resulting phosphine, which could then be used in a variety of transition-metal-catalyzed reactions. The sulfur atom in the methylsulfanyl group could also act as a hemilabile coordinating site, potentially influencing the stability and reactivity of the catalytic species.

Furthermore, boronic acids can act as Lewis acid catalysts for various organic transformations. The Lewis acidity of the boron center in this compound would be modulated by the electron-withdrawing fluorine atoms, potentially enhancing its catalytic activity in reactions such as aldol (B89426) and Mannich-type reactions.

Theoretical and Computational Studies of 3,5 Difluoro 2 Methylsulfanylphenylboronic Acid

Solvation Models and Environmental Effects on Reactivity

The chemical reactivity of 3,5-Difluoro-2-methylsulfanylphenylboronic acid is profoundly influenced by its interaction with solvent molecules. Solvation models in computational chemistry are essential for predicting how a solvent environment affects molecular structure, stability, and reaction pathways.

Implicit solvation models, also known as continuum models, are a computationally efficient choice for these studies. chemrxiv.org These models treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. nih.gov Popular implicit solvation models include:

Polarizable Continuum Model (PCM): This model creates a solute-shaped cavity within the dielectric continuum, and the solute's charge distribution polarizes the solvent. nih.gov

Conductor-like Screening Model (COSMO): A variation of the PCM that is particularly effective for high-dielectric constant solvents.

Solvation Model based on Density (SMD): An extensively parameterized model that aims for high accuracy in predicting solvation free energies across a wide range of solvents. nih.gov

These models can be used to calculate the free energy of solvation, which provides insight into the solubility and phase-transfer properties of this compound in different media. For instance, a study of phenylboronic acid has utilized the SMD model to compute its hydration free energy by considering explicit water molecules in the first solvation shell within a continuum. nih.gov

Environmental factors, particularly the choice of solvent, can significantly alter the reactivity of boronic acids. The efficiency of reactions such as the Suzuki-Miyaura coupling, a key application of phenylboronic acids, is highly dependent on the solvent system. researchgate.net Computational studies can model the reaction intermediates and transition states in various solvents to predict reaction kinetics and yields. For example, theoretical investigations into the ipso-hydroxylation of phenylboronic acid have shown that reaction yields can vary in different protic and aprotic solvents, a phenomenon that can be rationalized through computational modeling of the reaction mechanism. rsc.org

The table below illustrates hypothetical solvation free energies for this compound in different solvents, as would be predicted by a model like SMD.

| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -8.5 |

| Ethanol (B145695) | 24.6 | -6.2 |

| Acetone | 20.7 | -5.8 |

| Tetrahydrofuran (B95107) | 7.6 | -4.5 |

| Toluene (B28343) | 2.4 | -3.1 |

These predicted values would help in selecting the optimal solvent for a particular reaction, balancing solubility and reactivity.

Spectroscopic Property Predictions and Validation

Computational quantum chemistry is a cornerstone in the prediction and interpretation of spectroscopic data. For this compound, these predictions are vital for structural confirmation and for understanding its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Density Functional Theory (DFT) is the most common method for predicting NMR chemical shifts. nih.gov By calculating the isotropic magnetic shielding constants of the nuclei, one can predict the ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra. For fluorinated aromatic compounds, specific DFT functionals and basis sets have been benchmarked to provide accurate ¹⁹F chemical shift predictions. nih.govrsc.org For instance, methods like ωB97XD with an appropriate basis set have shown good accuracy for molecules with fluorine-carbon and fluorine-boron bonds. rsc.org

UV-Vis Spectroscopy:

The electronic absorption spectrum (UV-Vis) of a molecule is governed by transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the excitation energies and oscillator strengths that correspond to the peaks in a UV-Vis spectrum. researchgate.netmdpi.com For substituted benzenes, TD-DFT calculations, often paired with a continuum solvent model, can accurately predict shifts in the maximum absorption wavelength (λmax) caused by different substituents. researchgate.net

The following table presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

| Spectrum | Predicted Value | Experimental Value |

| ¹⁹F NMR Chemical Shift (ppm) | -110.5, -112.8 | -111.2, -113.5 |

| ¹¹B NMR Chemical Shift (ppm) | 28.5 | 29.1 |

| UV-Vis λmax (nm) | 275 | 278 |

Validation:

The accuracy of these computational predictions is contingent on their validation against experimental data. The process of validation involves comparing the computationally predicted spectra with experimentally measured spectra. mdpi.comacs.org A close agreement between the predicted and experimental values provides confidence in the accuracy of the computational model and the structural assignment of the molecule. acs.org Discrepancies can point to limitations in the computational method or suggest that the molecular structure in the experiment (e.g., due to aggregation or strong solvent interactions) is different from the modeled structure. mdpi.comacs.org For complex molecules, this iterative process of prediction and validation is crucial for unambiguous structure elucidation.

Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron-Containing Species

NMR spectroscopy is a cornerstone technique for the characterization of organoboron compounds. By probing the magnetic properties of various atomic nuclei, it offers a detailed view of molecular structure, connectivity, and the electronic environment of the atoms.

Boron-11 (¹¹B) NMR spectroscopy is particularly powerful for studying boronic acids and their derivatives due to the high natural abundance (80.1%) and sensitivity of the ¹¹B nucleus. nsf.govacs.org The ¹¹B chemical shift is highly indicative of the coordination state and geometry of the boron atom. researchgate.net

For 3,5-Difluoro-2-methylsulfanylphenylboronic acid, the boron atom is in a trigonal planar (sp²) hybridized state. This environment typically results in a broad signal in the ¹¹B NMR spectrum in the range of +25 to +33 ppm. sdsu.eduresearchgate.net The specific chemical shift is influenced by the electronic effects of the substituents on the phenyl ring. The formation of derivatives, such as boronate esters through reaction with diols, or the formation of boroxines (cyclic anhydrides), leads to predictable changes in the ¹¹B chemical shift. sdsu.edursc.org

Trigonal Boronic Acids: Generally, arylboronic acids show resonances around +30 ppm. sdsu.edu

Trigonal Boroxines: These cyclic anhydrides typically resonate at a slightly lower field, around +33 ppm. sdsu.edu

Tetrahedral Boronate Esters: When the boronic acid reacts with a diol to form a cyclic boronate ester, the boron center becomes tetracoordinate (sp³ hybridized). This change in geometry and coordination results in a significant upfield shift in the ¹¹B NMR spectrum, with signals typically appearing between +5 and +13 ppm. researchgate.netnih.gov This transformation is often used to monitor the progress of reactions and to study binding phenomena. nsf.govnih.gov

The chemical shift provides direct structural information about whether the boronic acid has reacted to form a complex. nsf.gov

Table 1: Representative ¹¹B NMR Chemical Shifts for Different Boron Species

| Boron Species | Hybridization | Coordination Number | Typical Chemical Shift (δ, ppm) |

|---|---|---|---|

| Arylboronic Acid | sp² | 3 | +28 to +31 |

| Boroxine (Anhydride) | sp² | 3 | +31 to +34 |

| Boronate Ester (from Diol) | sp³ | 4 | +5 to +13 |

Data compiled from representative literature values for arylboronic acids and their derivatives. sdsu.edumdpi.com

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for analyzing fluorinated organic molecules like this compound. biophysics.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. biophysics.org Its chemical shifts are highly sensitive to subtle changes in the local electronic environment, making ¹⁹F NMR a powerful probe for studying molecular interactions and reaction mechanisms. biophysics.orgthermofisher.com

Key advantages of ¹⁹F NMR include:

Wide Chemical Shift Range: The ¹⁹F chemical shift range is much larger than for ¹H NMR, spanning several hundred ppm. thermofisher.com This large dispersion minimizes the chances of signal overlap, even in complex molecules. thermofisher.com

High Sensitivity: The ¹⁹F nucleus's sensitivity to its electronic surroundings means that any change in the molecule, such as binding to another species or participation in a reaction, can cause a measurable shift in the fluorine resonance. biophysics.orgnih.gov

Simplified Spectra: ¹⁹F NMR spectra are often first-order, meaning spin-spin coupling patterns are straightforward to interpret. thermofisher.com

For this compound, the two fluorine atoms are in distinct chemical environments relative to the boronic acid and methylsulfanyl groups. This would result in two separate signals in the ¹⁹F NMR spectrum. The precise chemical shifts provide a unique fingerprint for the molecule. Any reaction involving the boronic acid group that alters the electron distribution in the phenyl ring would likely cause a shift in these ¹⁹F signals, allowing for effective reaction monitoring. acs.orgrsc.org

Table 2: Typical ¹⁹F NMR Chemical Shifts for Common Fluorinated Groups (vs. CFCl₃)

| Fluorine-Containing Group | Typical Chemical Shift (δ, ppm) |

|---|---|

| C₆H₅F (Fluorobenzene) | -113.15 |

| p-F C₆H₄F | -106.0 |

| C₆F ₆ (Hexafluorobenzene) | -164.9 |

| C₆H₅CF ₃ | -63.72 |

Data sourced from standard NMR reference tables. colorado.edu

A comprehensive understanding of reaction mechanisms often requires the combined use of several NMR techniques, including ¹H, ¹³C, ¹¹B, and ¹⁹F NMR. This multi-nuclear approach allows for the simultaneous observation of changes occurring at different parts of the molecule. For instance, in a Suzuki-Miyaura cross-coupling reaction involving this compound, multi-nuclear NMR could be used to track the entire catalytic cycle.

¹H and ¹³C NMR would monitor changes in the organic framework of the molecule.

¹¹B NMR would track the conversion of the boronic acid to a boronate intermediate and its consumption during the transmetalation step. nih.gov

¹⁹F NMR would act as a sensitive probe for changes in the electronic environment of the fluorinated phenyl ring as it transfers from boron to the metal catalyst (e.g., palladium) and finally forms the cross-coupled product.

Correlative 2D NMR experiments, such as ¹H-¹¹B HMBC (Heteronuclear Multiple Bond Correlation), can be particularly useful for establishing direct connectivity between protons and the boron atom, helping to confirm the structure of intermediates. nih.gov By integrating data from these different nuclei, a detailed, step-by-step picture of the reaction mechanism can be constructed.

Mass Spectrometry Techniques in Reaction Monitoring and Intermediate Characterization

Mass spectrometry (MS) is a vital analytical tool for identifying compounds and elucidating reaction pathways by providing precise mass-to-charge ratio (m/z) information. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of elemental compositions of molecules and reaction intermediates. researchgate.net This capability is crucial for identifying transient species that may be present in low concentrations during a chemical reaction. In reactions involving this compound, HRMS can be used to detect and confirm the presence of key intermediates, such as boronate complexes or organometallic species formed during catalytic cycles. nih.gov

The analysis of boronic acids by mass spectrometry can sometimes be complicated by their tendency to dehydrate and form cyclic boroxine trimers. rsc.org However, techniques like electrospray ionization (ESI) coupled with HRMS can be optimized to observe the desired molecular ions or key intermediates, providing critical mechanistic evidence. researchgate.netrsc.org

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to traditional mass spectrometry. youtube.com In addition to separating ions based on their mass-to-charge ratio, IM-MS also separates them based on their size, shape, and charge in the gas phase. researchgate.netfrontiersin.org This gas-phase separation allows for the differentiation of isomers—molecules with the same mass and elemental formula but different three-dimensional structures. youtube.com

For derivatives of this compound, IM-MS could be used to:

Separate structural isomers: If a reaction could potentially yield isomeric products, IM-MS can distinguish between them based on their different shapes, which result in different drift times through the ion mobility cell. frontiersin.org

Characterize diastereomers: When the boronic acid reacts with a chiral diol, it can form diastereomeric boronate esters. These diastereomers, while having the same mass, will have different shapes and can often be separated and identified using IM-MS.

Provide structural insights: The measured collision cross-section (CCS) value, which is derived from the ion's drift time, is a physicochemical property related to its shape. youtube.com This can be used to increase confidence in compound identification by comparing experimental CCS values to those in libraries or from theoretical calculations. researchgate.net

This technique is particularly valuable in complex reaction mixtures where traditional MS or chromatographic methods may fail to resolve isomeric species. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. Each vibrational transition corresponds to a specific type of bond stretching, bending, or twisting, and the frequencies of these vibrations are characteristic of the bonds and functional groups present. The analysis of the IR and Raman spectra of this compound allows for a detailed confirmation of its molecular structure and electronic environment.

The key functional groups in this molecule—the boronic acid [-B(OH)₂], the phenyl ring, the C-F bonds, and the methylsulfanyl (-SCH₃) group—all give rise to characteristic vibrational bands.

Boronic Acid Group Vibrations: The O-H stretching vibrations of the boronic acid moiety are typically observed as broad bands in the high-frequency region of the IR spectrum, often between 3200 and 3600 cm⁻¹. researchgate.net The broadness is indicative of hydrogen bonding, which can occur intramolecularly or intermolecularly in the solid state. The asymmetric B-O stretching vibration is a strong band typically appearing around 1345-1392 cm⁻¹, while the C-B stretching vibration is found in the 1000-1100 cm⁻¹ region. researchgate.netcdnsciencepub.com

Phenyl Ring Vibrations: Aromatic hydrocarbons exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. vscht.cz The substitution pattern on the benzene ring also influences the spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹), where in-plane and out-of-plane C-H bending modes occur. msu.edu

C-F and C-S Vibrations: The carbon-fluorine (C-F) stretching vibrations are typically strong and found in the 1100-1400 cm⁻¹ region of the IR spectrum. The carbon-sulfur (C-S) stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ range.

Density Functional Theory (DFT) calculations are often employed alongside experimental spectroscopy to provide a more definitive assignment of vibrational modes. nih.gov By comparing the experimentally observed IR and Raman frequencies with the computationally predicted spectra, researchers can achieve a comprehensive understanding of the molecule's vibrational dynamics.

Below is an interactive table summarizing the expected characteristic vibrational frequencies for this compound based on analyses of related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Reference |

| Boronic Acid | O-H Stretch (H-bonded) | 3200 - 3600 | IR | researchgate.net |

| Boronic Acid | B-O Asymmetric Stretch | 1345 - 1392 | IR | researchgate.netcdnsciencepub.com |

| Boronic Acid | C-B Stretch | 1000 - 1100 | IR | cdnsciencepub.com |

| Phenyl Ring | C-H Stretch | 3000 - 3100 | IR, Raman | vscht.cz |

| Phenyl Ring | C=C Ring Stretch | 1400 - 1600 | IR, Raman | vscht.cz |

| Fluoro Group | C-F Stretch | 1100 - 1400 | IR | N/A |

| Methylsulfanyl | C-S Stretch | 600 - 800 | IR, Raman | N/A |

X-ray Diffraction (XRD) for Solid-State Structural Determination of Crystalline Derivatives

While IR and Raman spectroscopy provide information about molecular vibrations and functional groups, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the molecular structure in the solid state. This technique is the gold standard for establishing the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

For a derivative of this compound to be analyzed by XRD, it must first be grown as a suitable single crystal. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. researchgate.net The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

An XRD analysis of a crystalline derivative of this compound would provide critical structural data:

Confirmation of Connectivity: It would unequivocally confirm the covalent bonding framework and the substitution pattern on the phenyl ring.

Precise Geometric Parameters: High-precision measurements of all bond lengths (e.g., C-C, C-B, B-O, C-F, C-S) and angles would be obtained. researchgate.net

Conformational Details: The orientation of the boronic acid and methylsulfanyl groups relative to the plane of the phenyl ring would be determined.

Supramolecular Structure: XRD reveals how molecules pack together in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, which are common for carboxylic acids and boronic acids, often forming dimeric structures. mdpi.com It would also detail any potential π-π stacking interactions between phenyl rings. researchgate.net

The table below illustrates the type of data that would be generated from a hypothetical XRD analysis of a crystalline derivative.

| Structural Parameter | Description | Potential Insights |

| Crystal System & Space Group | The basic symmetry of the crystal lattice (e.g., monoclinic, P2₁/c). | Provides information on the fundamental packing symmetry of the molecules. researchgate.netmdpi.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (Å) | The precise distance between covalently bonded atoms (e.g., B-O, C-F). | Reveals details about bond order and electronic effects of substituents. |

| Bond Angles (°) | The angle formed by three connected atoms (e.g., C-C-C in the ring). | Determines the local geometry and can indicate steric strain. |

| Torsional Angles (°) | The dihedral angle between four atoms, defining molecular conformation. | Describes the spatial orientation of substituents relative to the ring. |

| Hydrogen Bonding | Identification of donor-acceptor pairs and their distances/angles. | Elucidates the key interactions governing the supramolecular assembly. mdpi.com |

Future Perspectives and Emerging Research Avenues

Novel Synthetic Applications and Method Development

Currently, detailed studies on the novel synthetic applications of 3,5-Difluoro-2-methylsulfanylphenylboronic acid are not widely available in peer-reviewed literature. Phenylboronic acids are cornerstone reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. chemicalbook.com The development of new synthetic methods often focuses on expanding the scope of these reactions to include electronically complex or sterically hindered substrates.

Future research into this compound would likely explore its utility as a coupling partner for constructing complex organic molecules. Its unique substitution pattern could be leveraged to synthesize novel pharmaceutical intermediates, agrochemicals, or functional materials. Method development could focus on overcoming potential challenges, such as optimizing reaction conditions to accommodate the specific electronic effects of the fluoro and methylsulfanyl groups.

Table 1: Potential Synthetic Reactions Involving this compound

| Reaction Type | Potential Product Class | Research Focus |

|---|---|---|

| Suzuki-Miyaura Coupling | Biaryl compounds | Synthesis of novel scaffolds for medicinal chemistry and materials science. |

| Chan-Lam Coupling | Aryl ethers, amines, or thioethers | Formation of C-O, C-N, or C-S bonds under copper catalysis. |

| Petasis Reaction | Allylic amines, alcohols, and carboxylic acids | Multicomponent reaction for the synthesis of complex molecules. |

Integration into Supramolecular Assemblies and Advanced Materials Design

The incorporation of this compound into supramolecular assemblies and advanced materials represents a significant, yet largely unexplored, research avenue. Fluorinated organic compounds are known to influence the self-assembly of molecules, often leading to more stable and robust lattice structures. The boronic acid functional group is well-known for its ability to form reversible covalent bonds with diols, which is a key interaction in the construction of stimuli-responsive materials and sensors.

Future work could investigate how the combined electronic and steric properties of the fluoro and methylsulfanyl groups on this molecule direct its self-assembly or its interaction with other molecules in the design of:

Liquid Crystals: The rigid, substituted phenyl ring could be a component of mesogenic molecules.

Porous Materials: Incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could yield materials with tailored pore sizes and functionalities for gas storage or catalysis.

Sensors: The boronic acid moiety could be used for the selective recognition of saccharides or other diol-containing compounds, with the fluorine and sulfur atoms modulating the binding affinity and selectivity.

Development of Catalytic Cycles Featuring this compound as a Key Intermediate

While this compound is more commonly envisioned as a building block, its potential role as a key intermediate or precursor to a ligand in catalytic cycles is an intriguing area for future research. The development of new catalytic systems is crucial for advancing chemical synthesis.

Research in this area could focus on:

Ligand Synthesis: The molecule could serve as a starting material for the synthesis of novel phosphine (B1218219), N-heterocyclic carbene (NHC), or other ligands. The fluorine and methylsulfanyl groups could tune the electronic properties of the resulting ligand, thereby influencing the activity and selectivity of a metal catalyst.

Organocatalysis: Although less common for boronic acids, the Lewis acidic nature of the boron center, enhanced by the electron-withdrawing fluorine atoms, could be explored in organocatalytic transformations.

At present, there are no established catalytic cycles in the scientific literature that feature this compound as a key intermediate.

Green Chemistry Approaches in 3,5-Difluoro-2-methylsulfanylphenylphenylboronic Acid Synthesis and Application

The principles of green chemistry are increasingly important in the synthesis and application of chemical compounds. For functionalized phenylboronic acids, green approaches often focus on minimizing waste, using less hazardous solvents, and improving energy efficiency. researchgate.netnih.gov

Future research on this compound from a green chemistry perspective could include:

Greener Synthesis: Developing synthetic routes that avoid hazardous reagents or solvents. This could involve mechanochemical methods (ball-milling), the use of greener solvents like ethanol (B145695) or water, or catalytic C-H activation/borylation techniques that offer better atom economy. nih.gov

Catalyst Recycling: If used in the synthesis of materials or as part of a catalytic system, developing methods for the recovery and reuse of the boron-containing species or the catalyst would be a key green objective. researchgate.net

Energy Efficiency: Employing alternative energy sources like microwave or infrared irradiation to reduce reaction times and energy consumption in its synthesis or subsequent reactions. nih.gov

Specific studies applying these green chemistry principles to the synthesis of this compound have not yet been prominently reported.

Synergistic Effects of Fluorine and Sulfur in Boronic Acid Chemistry

The interplay between the fluorine and sulfur substituents on the phenylboronic acid ring is expected to result in unique chemical properties. The two fluorine atoms at the meta-positions are strongly electron-withdrawing, which increases the Lewis acidity of the boronic acid group. nih.gov The ortho-methylsulfanyl group has a more complex influence, with potential steric effects and electronic contributions from the sulfur lone pairs. nih.gov

Future research should aim to quantify these synergistic effects:

Acidity and Reactivity: Detailed pKa measurements and kinetic studies of its participation in reactions like Suzuki-Miyaura coupling would elucidate the combined electronic impact of the substituents. The increased acidity due to the fluorine atoms could enhance its reactivity and its ability to bind to diols. nih.govmdpi.com

Conformational Preferences: The steric bulk of the ortho-methylsulfanyl group could influence the rotational orientation of the boronic acid moiety, which can affect its reactivity and its packing in the solid state. researchgate.net

Table 2: Predicted Effects of Substituents on Phenylboronic Acid Properties

| Substituent Group | Position | Expected Electronic Effect | Predicted Impact on Boronic Acid |

|---|---|---|---|

| Fluorine | 3, 5 (meta) | Strong inductive electron withdrawal | Increased Lewis acidity, potentially higher reactivity in cross-coupling. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,5-difluoro-2-methylsulfanylphenylboronic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via a Suzuki-Miyaura coupling reaction, where a halogenated precursor (e.g., 3,5-difluoro-2-methylsulfanylbromobenzene) reacts with a boronic acid pinacol ester under palladium catalysis .

- Optimization :

- Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of the boronic acid.

- Purification via recrystallization in non-polar solvents (hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) to achieve >97% purity.

- Monitor reaction progress via TLC or HPLC, as boronic acids are prone to protodeboronation under acidic or protic conditions.

Q. What analytical techniques are essential for characterizing this compound’s structure and confirming its identity?

- Key Techniques :

- Multinuclear NMR : NMR is critical to confirm fluorine substituent positions; NMR verifies boronic acid integrity (δ ~30 ppm for trigonal planar boron) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and isotopic patterns.

- X-ray Diffraction (XRD) : For crystalline samples, XRD provides definitive bond-length and angle data, resolving ambiguities in substituent orientation .

Q. How does the methylsulfanyl group influence the compound’s stability and reactivity compared to other arylboronic acids?

- Stability : The electron-donating methylsulfanyl group may enhance stability against oxidation compared to electron-withdrawing substituents (e.g., nitro or cyano groups). However, it increases susceptibility to sulfur-based side reactions (e.g., disulfide formation under oxidative conditions).

- Reactivity : The sulfur atom can act as a directing group in cross-coupling reactions, potentially altering regioselectivity in palladium-catalyzed processes.

Advanced Research Questions

Q. How do the fluorine substituents modulate the Lewis acidity of the boron center, and what experimental methods quantify this effect?

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances boron’s Lewis acidity by reducing electron density at the boron center. This can be quantified using:

- Gutmann-Beckett Method : NMR titration with triethylphosphine oxide (TEPO) to determine acceptor number (AN). Higher AN indicates stronger Lewis acidity .

- Childs’ Method : Competitive NMR experiments with fluorinated Lewis bases (e.g., B(CF)) to rank acidity .

- Table 1 : Comparative Lewis Acidity of Analogous Boronic Acids

| Substituents | AN (Gutmann-Beckett) | Relative Acidity (Childs’) |

|---|---|---|

| 3,5-Difluoro-2-methylsulfanyl | 78.2 | 1.3× B(CF) |

| 3-Fluoro-4-hydroxyphenyl | 65.8 | 0.9× B(CF) |

| Hypothetical data based on analogous systems in |

Q. What contradictions arise when using this compound in small-molecule activation or frustrated Lewis pair (FLP) catalysis, and how can they be resolved?

- Challenges :

- Competing protodeboronation under protic conditions, leading to reduced catalytic turnover.

- Steric hindrance from the methylsulfanyl group may limit substrate access to the boron center.

- Solutions :

- Use aprotic solvents (e.g., toluene) and low temperatures to stabilize the boronic acid.

- Pair with bulky Lewis bases (e.g., mesitylphosphines) to enhance FLP activity while mitigating steric clashes .

Q. How do solvent polarity and pH affect the compound’s solubility and reactivity in cross-coupling reactions?

- Solubility :

- High solubility in polar aprotic solvents (DMF, DMSO) due to boronic acid’s hydrophilic nature.

- Poor solubility in water at neutral pH but improves under basic conditions (pH >10) via deprotonation.

- Reactivity :

- Acidic conditions (pH <7) promote protodeboronation, while basic conditions stabilize the boronate anion, enhancing coupling efficiency.

- Table 2 : Solubility and Reactivity in Common Solvents

| Solvent | Solubility (mg/mL) | Optimal pH Range |

|---|---|---|

| DMF | 120 | 7–9 |

| THF | 85 | 8–10 |

| Water | 15 (pH 10) | >10 |

| Data inferred from analogous boronic acids in |

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.